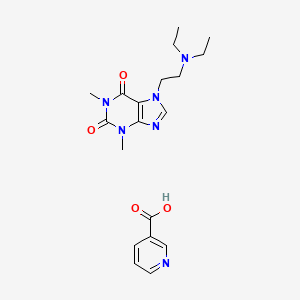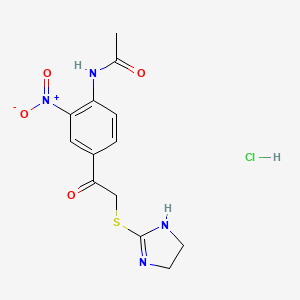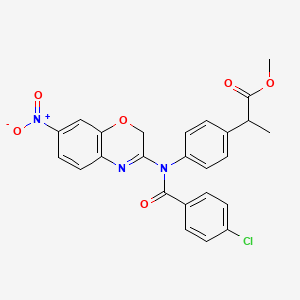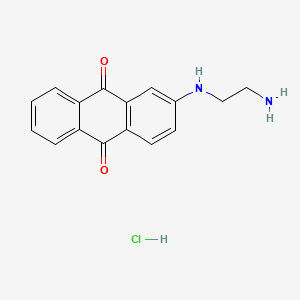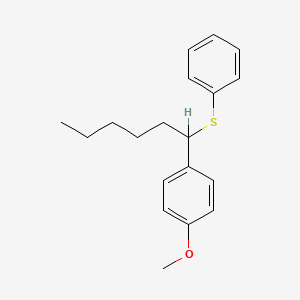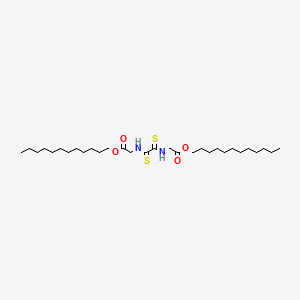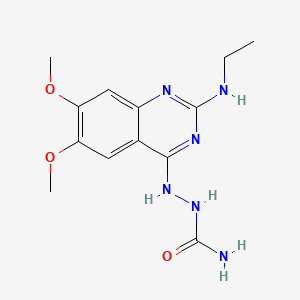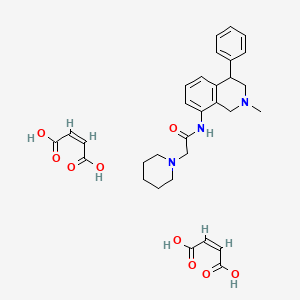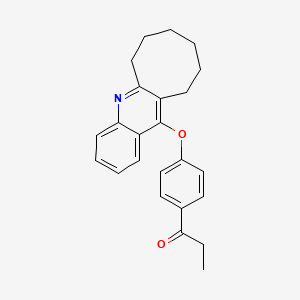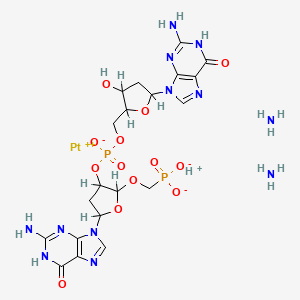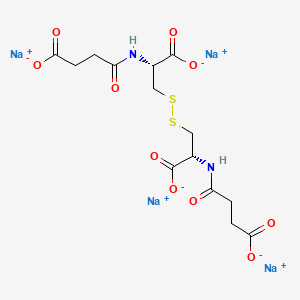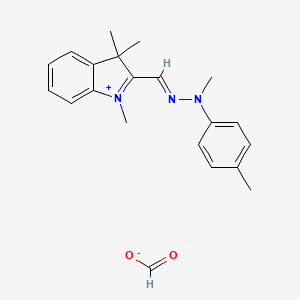
2,5-Dimethoxy-4-phenylthioamphetamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethoxy-4-phenylthioamphetamine is a synthetic compound belonging to the class of substituted amphetamines. It is structurally characterized by the presence of methoxy groups at the 2 and 5 positions of the phenyl ring and a phenylthio group at the 4 position. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-phenylthioamphetamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and phenylthiol.
Formation of Intermediate: The aldehyde group of 2,5-dimethoxybenzaldehyde is first converted to the corresponding nitrostyrene through a condensation reaction with nitroethane.
Reduction: The nitrostyrene intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Substitution: The amine is then subjected to a substitution reaction with phenylthiol in the presence of a suitable catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,5-Dimethoxy-4-phenylthioamphetamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
科学的研究の応用
2,5-Dimethoxy-4-phenylthioamphetamine has been studied for various scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of substituted amphetamines and their derivatives.
Biology: The compound is used in research to understand its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: While not widely used in clinical settings, it is studied for its potential therapeutic effects and psychoactive properties.
Industry: Its applications in industry are limited, but it may be used in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 2,5-Dimethoxy-4-phenylthioamphetamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist at these receptors, leading to altered neurotransmitter release and changes in neuronal activity. The compound’s psychoactive effects are believed to result from its ability to modulate serotonin signaling pathways.
類似化合物との比較
2,5-Dimethoxy-4-phenylthioamphetamine is part of a larger family of substituted amphetamines, including:
2,5-Dimethoxy-4-bromoamphetamine (DOB): Known for its potent hallucinogenic effects.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another hallucinogenic compound with similar receptor binding properties.
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its long-lasting psychoactive effects.
Compared to these compounds, this compound is unique due to the presence of the phenylthio group, which may influence its pharmacological profile and receptor binding affinity.
特性
CAS番号 |
952006-44-9 |
|---|---|
分子式 |
C17H21NO2S |
分子量 |
303.4 g/mol |
IUPAC名 |
1-(2,5-dimethoxy-4-phenylsulfanylphenyl)propan-2-amine |
InChI |
InChI=1S/C17H21NO2S/c1-12(18)9-13-10-16(20-3)17(11-15(13)19-2)21-14-7-5-4-6-8-14/h4-8,10-12H,9,18H2,1-3H3 |
InChIキー |
CSOTVYXYZSJOFL-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC(=C(C=C1OC)SC2=CC=CC=C2)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


